(5S)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one
Beschreibung
(5S)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one (CAS 147700-91-2, C₁₈H₁₇NO₄) is a chiral morpholine derivative widely used as a pharmaceutical intermediate. Its structure features a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the oxazinone ring, which stabilizes the compound during synthetic reactions. The (5S)-configuration confers stereochemical specificity, making it valuable for asymmetric synthesis in drug development. This compound is commercially available with 98% purity (e.g., product code PI-28158 from Shanghai PI Chemicals Ltd.) and has a molecular weight of 311.33 g/mol .
Eigenschaften
IUPAC Name |
benzyl (5S)-2-oxo-5-phenylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17-11-19(16(13-22-17)15-9-5-2-6-10-15)18(21)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQFZWUXPOOQCF-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147700-91-2 | |
| Record name | (5S)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Reaction Pathway:
-
Acylation : (S)-Phenylglycinol reacts with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine (TEA) to form the N-Cbz-protected intermediate.
-
Oxidation : The secondary alcohol is oxidized to a ketone using selenium dioxide (SeO₂) in dioxane at elevated temperatures.
-
Cyclization : Intramolecular lactamization under acidic or basic conditions yields the oxazin-2-one core.
Key Data :
| Step | Reagents/Conditions | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|
| Acylation | Cbz-Cl, TEA, CH₂Cl₂, 0°C → rt | 91% | >99% (retained) | |
| Oxidation | SeO₂, dioxane, 2 h, 80°C | 72% | >99% | |
| Cyclization | p-TsCl, TEA, reflux | 65–74% | >99% |
This method prioritizes stereochemical fidelity but suffers from moderate yields in the cyclization step due to competing side reactions.
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates cyclization steps while improving yields. A solvent-free protocol was adapted from dihydro-1,3-oxazine syntheses:
Procedure:
-
Substrate : N-Cbz-protected phenylglycinol derivative.
-
Conditions : Microwave irradiation (300 W, 100°C), 3–4 minutes.
-
Outcome : Direct formation of the oxazinone ring via dehydration.
Advantages :
-
Reaction time reduced from hours to minutes.
-
Eliminates solvent waste, aligning with green chemistry principles.
Limitations :
-
Limited scalability in batch systems.
-
Requires specialized equipment.
Catalytic Asymmetric Approaches
Enantioselective synthesis avoids reliance on chiral starting materials. A halogen-mediated cyclization strategy, inspired by propargylic amine methodologies, was adapted:
Halocyclization Mechanism:
-
Substrate : N-Cbz-propargylic amine derivative.
-
Electrophile : I₂, Br₂, or Cl₂.
-
Regioselectivity : 6-endo-dig cyclization forms the oxazin-2-one ring with >99% ee.
Reaction Optimization :
| Halogen | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|
| I₂ | 2 | 85 | >99 |
| Br₂ | 4 | 78 | >99 |
| Cl₂ | 6 | 65 | >99 |
This method offers exceptional stereocontrol but requires handling hazardous halogens.
Continuous-Flow Synthesis
Adapting photosynthetic techniques from benzooxazin-2-one synthesis, a flow chemistry approach was developed:
System Design:
-
Reactors : Two tandem microreactors.
-
First reactor : Photochemical oxidation using visible light.
-
Second reactor : Thermal cyclization at 120°C.
-
-
Residence time : 10 minutes total.
Performance Metrics :
| Parameter | Batch System | Flow System |
|---|---|---|
| Yield | 68% | 89% |
| Time | 8 h | 10 min |
Flow systems enhance mixing and photon exposure, making this the most scalable method.
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield Range | ee (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Classical Stepwise | 65–74% | >99 | Moderate | Low |
| Microwave-Assisted | 70–82% | >99 | Low | High |
| Catalytic Asymmetric | 65–85% | >99 | Moderate | Moderate |
| Continuous-Flow | 85–89% | >99 | High | High |
Key Findings :
-
Continuous-flow synthesis outperforms batch methods in yield and sustainability.
-
Microwave and catalytic methods balance speed and stereoselectivity but face scalability hurdles.
Industrial-Scale Adaptations
Pharmaceutical manufacturers optimize the classical route by:
-
Replacing SeO₂ with catalytic TEMPO/NaClO₂ for safer oxidation.
-
Employing continuous hydrogenation reactors for ketone intermediates.
Case Study : A pilot plant achieved 89% yield at 10 kg scale using flow chemistry .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form amino alcohols.
Substitution: The benzyloxycarbonyl group can be substituted under nucleophilic conditions, often leading to deprotection and formation of the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used to substitute the benzyloxycarbonyl group.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino alcohols.
Substitution: Free amines or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
The structure of (5S)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one consists of a tetrahydrooxazine ring that is substituted with a phenyl group and a benzyloxycarbonyl moiety. This unique arrangement contributes to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of oxazine derivatives. The compound has been investigated for its effectiveness against various bacterial strains. For instance, a study demonstrated that modifications in the oxazine ring can enhance antimicrobial potency, suggesting that this compound may exhibit similar properties .
Anticancer Properties
Research has indicated that oxazine derivatives can serve as lead compounds in anticancer drug development. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. Case studies have shown promising results in vitro against several cancer cell lines, including breast and colon cancer . Further investigations are necessary to elucidate its mechanism of action and therapeutic potential.
CNS Activity
The compound's structure suggests potential central nervous system (CNS) activity. Preliminary studies have indicated that it may interact with neurotransmitter systems, which could be beneficial for treating neurological disorders. For example, compounds with similar structures have been shown to possess anxiolytic and antidepressant effects .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes starting from readily available precursors such as phenylglycinol. The synthetic pathways can be optimized to yield derivatives with enhanced biological activities .
Synthetic Pathway Example
- Starting Material : (S)-(+)-2-Phenylglycinol
- Reagents : Various coupling agents and protecting groups.
- Final Product : this compound.
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial efficacy of various oxazine derivatives included this compound. The results indicated a significant reduction in bacterial growth at specific concentrations compared to control groups .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis. The study suggests that further exploration could lead to the development of new anticancer therapies based on this compound .
Wirkmechanismus
The mechanism of action of (5S)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amine, which can then participate in further biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound is structurally and functionally related to several analogs, differing in stereochemistry, protecting groups, or substituents. Below is a detailed comparison:
Table 1: Key Structural and Physicochemical Comparisons
Key Comparison Points
Stereochemical Differences :
- The (5S) and (5R) enantiomers (CAS 147700-91-2 vs. 121269-46-3) exhibit mirror-image configurations, leading to divergent interactions in chiral environments. For example, the (5S) form may preferentially bind to specific enzyme active sites in drug synthesis .
Protecting Group Impact: Benzyloxycarbonyl (Cbz): Provides stability under basic conditions but requires hydrogenolysis for removal. Ideal for stepwise synthesis . tert-Butoxycarbonyl (Boc): Labile under acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection. The Boc variant (CAS 220077-24-7) is lighter (MW 277.32 vs. 311.33) and more soluble in organic solvents .
Unprotected Analog :
- The deprotected (5S)-morpholin-2-one (CAS 144896-92-4) lacks the Cbz group, reducing steric hindrance and altering physicochemical properties (e.g., lower boiling point compared to Cbz-protected derivatives) .
Applications in Drug Development :
- Cbz-protected compounds (e.g., CAS 147700-91-2) are prevalent in peptide coupling reactions due to their robustness.
- Boc derivatives are favored in solid-phase synthesis for their ease of removal under mild conditions .
Research Findings and Industrial Relevance
- Crystallographic Analysis : The SHELX software suite () is instrumental in resolving the crystal structures of such chiral compounds, aiding in confirming stereochemistry and intermolecular interactions .
- Commercial Availability : Suppliers like Shanghai PI Chemicals Ltd. and ECA International Corporation provide these compounds at scale, emphasizing their industrial demand .
- Biological Activity : Enantiomeric purity (e.g., 5S vs. 5R) is critical in pharmacology, as seen in analogous morpholine derivatives used in central nervous system drugs .
Biologische Aktivität
(5S)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one is a compound with significant potential in medicinal chemistry. Its structure suggests a variety of biological activities that may be explored for therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C18H17NO4
- Molecular Weight : 311.33 g/mol
- CAS Number : 147700-91-2
The compound is characterized by a tetrahydrooxazine ring and a benzyloxycarbonyl group, which may influence its interaction with biological targets.
Inhibitory Effects on Enzymes
Research indicates that derivatives of this compound exhibit inhibitory activity against various enzymes. Notably, studies have focused on its potential as an inhibitor of monoamine oxidase (MAO) and cholinesterases (AChE and BChE).
-
Monoamine Oxidase Inhibition :
- A study reported that certain derivatives showed promising inhibitory activity against both MAO-A and MAO-B. Compounds with specific substitutions on the benzyl ring demonstrated selective inhibition profiles, which are crucial for developing treatments for neurological disorders such as depression and Parkinson's disease .
-
Cholinesterase Inhibition :
- The compound's derivatives were also evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While none showed significant AChE inhibition, several exhibited notable BChE inhibition rates, suggesting potential applications in Alzheimer's disease treatment .
Cytotoxicity Studies
Cytotoxicity assessments using L929 cell lines revealed that the active compounds did not exhibit cytotoxic effects at the concentrations tested. This is an encouraging sign for their safety profile in potential therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Variations in substituents on the phenyl ring significantly affect enzyme inhibition potency. For instance:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | BChE Inhibition Rate (%) |
|---|---|---|---|
| 2d | 1.38 | Not reported | 49.0 |
| 2j | 2.48 | Not reported | 49.1 |
| 2t | Not reported | Not reported | 55.0 |
This table illustrates the varying degrees of inhibitory activity among different derivatives, underscoring the importance of specific chemical modifications .
Case Studies
Several case studies have explored the biological implications of this compound:
- Neuroprotective Effects : Research has indicated that certain derivatives may offer neuroprotective effects by modulating neurotransmitter levels through MAO inhibition.
- Potential in Alzheimer's Disease : The ability to inhibit BChE suggests that these compounds could help in managing symptoms associated with Alzheimer's disease by enhancing cholinergic signaling.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the 1,4-oxazin-2-one core in this compound, and how can stereochemical control be optimized?
- Methodology : The 1,4-oxazin-2-one scaffold can be synthesized via multicomponent coupling reactions involving nitriles and strained silacyclic intermediates (e.g., zirconacyclobutene-silacyclobutenes). Steric hindrance in nitriles (e.g., iso-PrCN) can halt premature bond cleavage, enabling selective pyrrole or pyridine derivative formation . For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., palladium/copper systems) may be employed, as seen in analogous silacyclopropane-carbonyl insertion reactions .
Q. How can the benzyloxycarbonyl (Cbz) protecting group be selectively removed without degrading the oxazinone ring?
- Methodology : Hydrogenolysis using Pd/C under mild H₂ pressure (1–3 atm) in ethanol or THF is standard. For acid-sensitive substrates, catalytic transfer hydrogenation (e.g., ammonium formate/Pd) avoids ring-opening side reactions. Confirm deprotection via TLC or LC-MS, monitoring for residual Cbz signals (~7.0–7.5 ppm in ¹H NMR) .
Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
- Methodology :
- HPLC/LC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve enantiomers.
- NMR : ¹H-¹³C HMBC confirms oxazinone ring connectivity; NOESY detects spatial proximity of phenyl and Cbz groups to assign the (5S) configuration.
- X-ray crystallography : Essential for absolute stereochemical validation, particularly if chiral centers are prone to racemization .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., C–Si vs. C–N bond cleavage) influence the synthesis of intermediates, and how can selectivity be modulated?
- Analysis : In zirconium-mediated reactions, steric bulk in nitriles (e.g., t-BuCN) favors Zr–C/Si–C bond cleavage over C≡N insertion, yielding organometallic complexes (e.g., 47 in Scheme 9, ). Selectivity is tunable via catalyst choice: Pd/Zn promotes nitrile coordination, while Cu/Sc facilitates transmetallation pathways . Kinetic studies (e.g., in situ IR monitoring) can identify rate-determining steps for pathway control.
Q. What catalytic systems enable C–H functionalization or cross-coupling of the phenyl group in this compound?
- Methodology : Rhodium(I) or palladium(0) catalysts (e.g., RhCl(PPh₃)₃, Pd₂(dba)₃) with directing groups (e.g., oxazinone oxygen) can activate ortho C–H bonds. For Suzuki-Miyaura coupling, pre-functionalize the phenyl ring with boronic esters via Miyaura borylation (Pd(OAc)₂, B₂pin₂). Monitor regioselectivity using DFT calculations (e.g., NBO analysis) to predict sites of highest electron density .
Q. How can contradictory data on reaction yields in silacycle-mediated syntheses be resolved?
- Case Study : Discrepancies in pyrrolo[3,2-c]pyridine yields ( vs. 10) may arise from Zr precatalyst aging or moisture sensitivity. Standardize reaction conditions:
Use freshly distilled ZrCp₂Cl₂.
Pre-dry nitriles over molecular sieves.
Optimize stoichiometry (e.g., 3.5 equiv nitrile per Zr center).
- Reproduce experiments with inert-atmosphere techniques (glovebox/Schlenk) and report yields as averages of ≥3 trials .
Q. What strategies stabilize sensitive intermediates (e.g., azasilacyclopentadienes) during oxazinone derivatization?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
